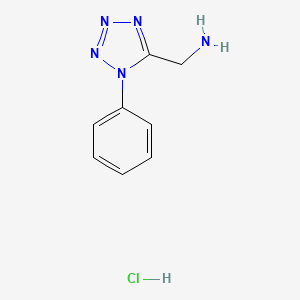

![molecular formula C14H8F3N B1351394 4-[3-(Trifluoromethyl)phenyl]benzonitrile CAS No. 893734-56-0](/img/structure/B1351394.png)

4-[3-(Trifluoromethyl)phenyl]benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

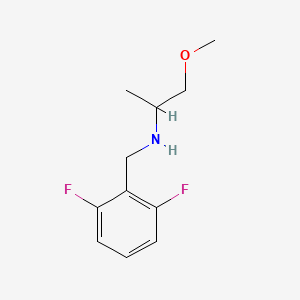

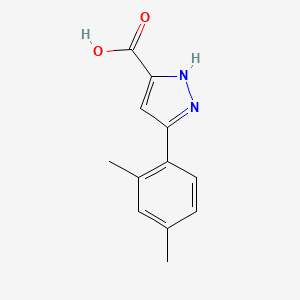

4-[3-(Trifluoromethyl)phenyl]benzonitrile, commonly known as TFPB, is a chemical compound widely used in scientific research. It is a white crystalline powder with a molecular formula of C14H8F3N. TFPB is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperature and pain. The compound has various applications in scientific research, including the study of TRPM8 channel function, pain sensation, and drug discovery.

Aplicaciones Científicas De Investigación

Spectroelectrochemical Properties

A study by Aktaş Kamiloğlu et al. (2018) focused on synthesizing new compounds incorporating 4-[3-(Trifluoromethyl)phenyl]benzonitrile and investigating their electrochemical and spectroelectrochemical properties. These properties suggest potential applications in electrochemical technologies due to their electron transfer characteristics and color changes during redox reactions Aktaş Kamiloğlu et al., 2018.

Electrolyte Additive for Batteries

Huang et al. (2014) discovered that 4-(Trifluoromethyl)-benzonitrile enhances the cyclic stability of high voltage lithium-ion batteries. It forms a protective film on the cathode, preventing degradation and improving battery performance, indicating its significance in advancing energy storage technologies Huang et al., 2014.

Photovoltaic Applications

Jeong et al. (2011) investigated the effects of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive in polymer solar cells. The addition of this compound to the polymer blend resulted in increased power conversion efficiency, suggesting its potential to improve solar cell performance by enhancing the ordering of polymer chains Jeong et al., 2011.

Photoreactive Materials

The photoreactive nature of this compound and its derivatives has been explored for creating novel materials with potential applications in nonlinear optics (NLO) and photopharmacology. Studies have focused on the synthesis and characterization of these compounds, revealing their promising properties for future technological applications Yang et al., 2004.

Mecanismo De Acción

Target of Action

It is known to be a key intermediate in the synthesis of fluvoxamine , which is a selective serotonin reuptake inhibitor (SSRI). Therefore, it can be inferred that the compound may indirectly influence serotonin transporters, which play a crucial role in regulating mood and behavior.

Mode of Action

It is known to participate in nickel-catalyzed arylcyanation reactions . This suggests that the compound may interact with its targets through the formation of carbon-nitrogen bonds, leading to changes in the structure and function of the target molecules.

Pharmacokinetics

Its physical properties such as its melting point (39-41 °c) and boiling point (80-81 °c/20 mmhg) suggest that it may have good thermal stability . Its density (1.278 g/mL at 25 °C) suggests that it may have specific interactions with biological membranes .

Action Environment

Its thermal stability suggests that it may be resistant to degradation at high temperatures

Propiedades

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3N/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPLIDYXKIIHKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402463 |

Source

|

| Record name | 4-[3-(trifluoromethyl)phenyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

893734-56-0 |

Source

|

| Record name | 4-[3-(trifluoromethyl)phenyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

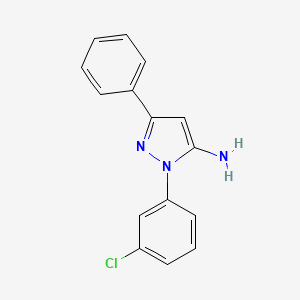

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

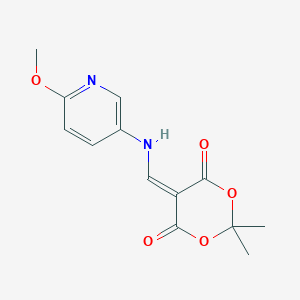

![3-(2-{[(4-Methylbenzyl)oxy]imino}ethyl)-4-phenyl-2,5-thiophenedicarbonitrile](/img/structure/B1351344.png)

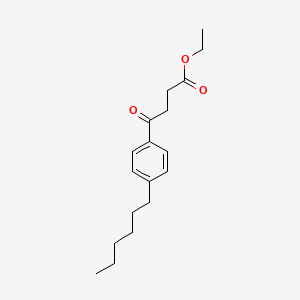

![Methyl 3-[4-(2,5-dichlorophenyl)sulfonyloxyphenyl]prop-2-enoate](/img/structure/B1351352.png)

![1-(4-methoxyphenyl)-1-ethanone N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B1351359.png)

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B1351372.png)